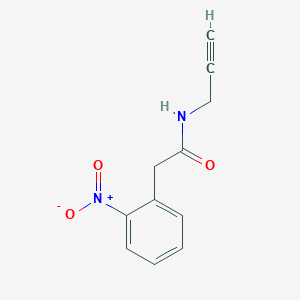

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Description

2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is an acetamide derivative featuring a 2-nitrophenyl group at the α-position and a propargyl (prop-2-yn-1-yl) substituent on the amide nitrogen. This structure combines electron-withdrawing (nitro group) and hydrophobic (aromatic and alkyne) moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C11H10N2O3/c1-2-7-12-11(14)8-9-5-3-4-6-10(9)13(15)16/h1,3-6H,7-8H2,(H,12,14) |

InChI Key |

AXUAFBHGHZKGNW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2-nitrobenzaldehyde with propargylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include hydrogen gas and palladium on carbon.

Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products Formed

Oxidation: The major product is the corresponding nitroso or hydroxylamine derivative.

Reduction: The major product is the corresponding amine.

Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitrophenyl group, which is known for its electron-withdrawing properties, enhancing the reactivity of the acetamide moiety. The presence of the prop-2-yn-1-yl group contributes to its versatility in organic synthesis. Its molecular formula is CHNO, and it exhibits significant solubility in organic solvents.

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit key enzymes involved in tumor growth, such as those in the KRAS signaling pathway. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis, making it a candidate for further development as a therapeutic agent against various cancers.

Enzyme Inhibition : 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide shows promise as an inhibitor of enzymes like tyrosinase and α-glucosidase, which are critical in metabolic pathways associated with diabetes and skin pigmentation disorders. The nitrophenyl group enhances binding affinity to these enzymes, leading to significant inhibitory effects.

Mechanism of Action : The compound interacts with specific molecular targets through covalent bonding with reactive cysteines in proteins. This interaction can modulate protein function, influencing various cellular processes such as oxidative stress responses and metabolic pathways.

Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Study 1: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of various substituted acetamides, 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide demonstrated significant inhibitory activity against tyrosinase, with IC values comparable to established inhibitors. This suggests its potential use in treating hyperpigmentation disorders.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibits cell proliferation in various cancer cell lines. In vitro assays showed a dose-dependent reduction in cell viability, indicating its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the acetamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of 2-(2-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide and Analogs

Physicochemical and Pharmacokinetic Properties

- Propargyl Substituents : Propargyl groups (e.g., in compound 1r, ) contribute to moderate hydrophobicity (logP ~2–3) and enable click chemistry for bioconjugation .

Biological Activity

The compound 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is a notable member of the acetamide family, characterized by its unique structural features, including a nitrophenyl group and a propynyl substituent. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide can be represented as follows:

This compound exhibits distinct chemical reactivity due to the presence of the propynyl group , which enhances its interactions with biological targets.

Target of Action

The primary target of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is the reactive cysteinome within cellular environments. The compound acts through covalent modification of cysteinyl thiol groups, leading to significant alterations in protein function and cellular processes.

Biochemical Pathways

Upon interaction with the reactive cysteinome, the compound influences various redox mechanisms , resulting in oxidative post-translational modifications. This modification can lead to changes in enzyme activity and cellular signaling pathways, potentially contributing to its biological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide against various pathogens. The compound demonstrated significant inhibition zones in assays against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM for different strains .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes. For instance, it has shown promising activity as an α-glucosidase inhibitor , with a competitive inhibition mechanism characterized by decreasing values while maintaining levels . This suggests that it may serve as a potential therapeutic agent for managing conditions like diabetes.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

Pathogen MIC (µM) Inhibition Zone (mm) Staphylococcus aureus 5.64 21 Escherichia coli 8.33 18 Bacillus subtilis 4.69 24 -

Enzyme Inhibition Studies :

Compound IC50 (µM) Type of Inhibition 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide 22.90 Competitive Acarbose 30.00 Competitive - Caspase Inhibition :

Pharmacokinetics

The pharmacokinetic profile of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide indicates its ability to penetrate cellular membranes effectively due to its lipophilic nature conferred by the propynyl group. This characteristic enhances its distribution within tissues, making it a candidate for further therapeutic exploration.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide?

The synthesis typically involves coupling a nitrophenylacetic acid derivative with propargylamine. A standard protocol adapted from analogous acetamide syntheses uses carbodiimide-based coupling agents (e.g., EDCI) with DMAP as a catalyst in dichloromethane. For example, 2-iodoacetic acid and propargylamine were reacted under these conditions, yielding 2-iodo-N-(prop-2-yn-1-yl)acetamide with a 5% yield after purification via flash column chromatography . Optimization may involve adjusting stoichiometry, solvent polarity, or alternative coupling reagents (e.g., DCC or HATU) to improve efficiency.

Advanced: How can researchers address low yields in the synthesis of propargyl-substituted acetamides like this compound?

Low yields (e.g., 5% in prior studies) often arise from steric hindrance at the propargylamine moiety or competing side reactions. Strategies include:

- Temperature control : Slow addition of reagents at 0°C to minimize exothermic side reactions.

- Protecting group chemistry : Temporarily shielding the nitro group to prevent undesired redox interactions during coupling.

- Catalyst screening : Testing alternative catalysts (e.g., HOBt) to enhance activation of the carboxylic acid.

Post-synthetic purification via HPLC or recrystallization (as demonstrated in nitro-substituted acetamide analogs) can improve final purity .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : To confirm the prop-2-yn-1-yl group (δ ~2.5 ppm for terminal alkyne protons) and nitrophenyl aromatic signals (δ ~7.5–8.5 ppm).

- HRMS : Validates molecular weight (e.g., calculated for C₁₁H₁₀N₂O₃: 218.0691) and isotopic patterns.

- HPLC-UV/MS : Assesses purity (>95% typical for research-grade compounds) and identifies byproducts .

Advanced: How does the nitro group influence the compound’s reactivity in further functionalization?

The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position on the phenyl ring. However, under reducing conditions (e.g., catalytic hydrogenation), it can be converted to an amine, altering the compound’s electronic profile. Computational studies (DFT) on similar nitrophenylacetamides suggest that nitro-group orientation affects intermolecular interactions, such as hydrogen bonding in crystal lattices, which can be critical for designing co-crystals or supramolecular assemblies .

Basic: What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous nitrophenylacetamides require:

- PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation or volatile byproducts.

- Storage : In airtight containers, protected from light at room temperature, as nitro groups may degrade under UV exposure .

Advanced: How can computational modeling aid in predicting this compound’s biological or material properties?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes), leveraging the nitro group’s polarity and the alkyne’s potential for click chemistry. For materials science, MD simulations assess crystal packing efficiency, informed by crystallographic data from related structures (e.g., C–H···O interactions in nitroacetamide derivatives) .

Basic: What are common applications of propargyl-containing acetamides in research?

The propargyl group enables:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis.

- Photophysical studies : Alkyne moieties participate in triplet energy transfer in optoelectronic materials.

These applications are validated in studies on structurally similar compounds .

Advanced: How can researchers resolve contradictions in spectroscopic data for nitroacetamides?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or absorption bands) may arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in N-(4-chloro-2-nitrophenyl)acetamide derivatives .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Ethanol or ethyl acetate/hexane mixtures are preferred due to moderate polarity. Slow evaporation at 4°C yields high-purity crystals, as shown in analogous nitroacetamide recrystallization protocols .

Advanced: What strategies enable selective modification of the alkyne vs. nitro group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.